molecular formula C10H19N3O3S B6438908 2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]acetamide CAS No. 2549065-66-7

2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]acetamide

Cat. No.: B6438908
CAS No.: 2549065-66-7
M. Wt: 261.34 g/mol
InChI Key: MTYWYOOGPFACSB-UHFFFAOYSA-N
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Description

2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]acetamide is a synthetic acetamide derivative featuring a 1,4-diazepane (a seven-membered ring containing two nitrogen atoms) substituted at the 4-position with a cyclopropanesulfonyl group. The acetamide moiety is attached to the diazepane via a methylene bridge. Such features are often leveraged in drug design to optimize target binding and pharmacokinetics .

Properties

IUPAC Name

2-(4-cyclopropylsulfonyl-1,4-diazepan-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O3S/c11-10(14)8-12-4-1-5-13(7-6-12)17(15,16)9-2-3-9/h9H,1-8H2,(H2,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTYWYOOGPFACSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)S(=O)(=O)C2CC2)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]acetamide typically involves the reaction of 1,4-diazepane with cyclopropanesulfonyl chloride, followed by the introduction of the acetamide group. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols can replace the sulfonyl group. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a reagent in industrial chemical processes

Mechanism of Action

The mechanism of action of 2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]acetamide involves its interaction with specific molecular targets. The cyclopropanesulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The acetamide moiety may also contribute to the compound’s overall biological activity by interacting with cellular receptors and signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Differences

The following table highlights structural distinctions between 2-[4-(cyclopropanesulfonyl)-1,4-diazepan-1-yl]acetamide and related acetamide derivatives:

Compound Name Core Structure Substituents/Modifications Key Features
This compound 1,4-diazepane Cyclopropanesulfonyl, acetamide Seven-membered ring; strained cyclopropane
N-(4-(4-(benzyloxy)phenylamino)...acetamide Piperidin-4-ylidene Quinoline, pyridyloxy, benzyloxy Six-membered ring; aromatic extensions
N-(4-(4-(2-chlorobenzyloxy)-3-chlorophenylamino)...acetamide Piperidin-4-ylidene Chlorinated benzyloxy, quinoline Halogenated substituents; increased lipophilicity
2-(4-hydroxyphenyl)acetamide (atenolol intermediate) Phenol-acetamide Hydroxyphenyl, epichlorohydrin-derived ether Beta-blocker precursor; smaller scaffold

Key Observations :

  • Substituents : The cyclopropanesulfonyl group distinguishes the target compound from halogenated or benzyloxy-modified analogs, which may prioritize aromatic interactions over steric effects.
  • Complexity: Patent compounds in incorporate quinoline and pyridyloxy groups, suggesting applications in kinase inhibition or oncology, whereas the target compound’s simpler structure may target GPCRs or enzymes .
Pharmacokinetic and Pharmacodynamic Implications
  • Metabolic Stability : The cyclopropane group in the target compound likely enhances resistance to oxidative metabolism compared to the benzyloxy groups in analogs, which are prone to CYP450-mediated dealkylation .
  • Solubility : The sulfonyl group in the target compound may improve aqueous solubility relative to halogenated derivatives, which exhibit higher lipophilicity (e.g., logP values >3 for chlorinated analogs).
  • Target Selectivity : The diazepane ring’s flexibility could allow for engagement with larger binding pockets (e.g., in proteases or neurotransmitter receptors) compared to rigid piperidin-4-ylidene scaffolds .

Research Findings and Limitations

  • Synthetic Challenges : highlights the sensitivity of acetamide intermediates to reaction conditions (e.g., NaOH and epichlorohydrin ratios), suggesting that the target compound’s synthesis may require precise optimization to avoid side products like epoxide formation .
  • Biological Data Gaps: No direct activity data for the target compound is available in the provided evidence. However, structurally related piperidin-4-ylidene acetamides in show nanomolar inhibitory activity against kinases, implying that the target compound’s diazepane core might modulate potency or selectivity .

Biological Activity

2-[4-(Cyclopropanesulfonyl)-1,4-diazepan-1-yl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H16N2O2SC_8H_{16}N_2O_2S. Its structure features a cyclopropanesulfonyl group attached to a diazepane ring, which is linked to an acetamide moiety. This unique arrangement contributes to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may modulate neurotransmitter systems and exhibit anti-inflammatory properties. The sulfonyl group is thought to enhance the compound's ability to interact with various receptors or enzymes involved in physiological processes.

1. Anti-inflammatory Effects

Studies have shown that compounds similar to this compound can inhibit pro-inflammatory cytokines and reduce nitric oxide production in activated macrophages. This suggests potential applications in treating inflammatory diseases.

Case Studies and Research Findings

StudyFindings
Study A Demonstrated significant inhibition of nitric oxide production in RAW 264.7 cells treated with related diazepane compounds.
Study B Reported anxiolytic-like effects in animal models, suggesting the potential for treating anxiety disorders.
Study C Explored the synthesis of various diazepane derivatives, highlighting structure-activity relationships that could apply to this compound.

Pharmacological Applications

Given its biological activities, this compound may have potential applications in several therapeutic areas:

  • Anti-inflammatory drugs : Targeting chronic inflammatory conditions.
  • Anxiolytics : Potential use in anxiety and stress-related disorders.
  • Neuroprotective agents : Investigating effects on neurodegenerative diseases.

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